REACTION_CXSMILES
|
F[C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH:10]2[CH2:12][CH2:11]2)=[O:9])=[CH:4][CH:3]=1.[CH3:13][NH:14][CH3:15]>CS(C)=O>[CH:10]1([C:8]([C:5]2[CH:6]=[CH:7][C:2]([N:14]([CH3:15])[CH3:13])=[CH:3][CH:4]=2)=[O:9])[CH2:12][CH2:11]1
|
Name
|
|
Quantity
|
1.12 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C(=O)C1CC1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
CNC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the solution stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask is sealed with a septum
|
Type
|
TEMPERATURE
|
Details
|
the solution is gradually warmed to room temperature
|
Type
|
STIRRING
|
Details
|
to stir at room temperature for 72 hrs
|
Duration
|
72 h
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered
|
Type
|
WASH
|
Details
|
washed with DMSO and ether
|
Type
|
CUSTOM
|
Details
|
Recrystallization from acetone-pentane (1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(=O)C1=CC=C(C=C1)N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.22 g | |
YIELD: PERCENTYIELD | 92.8% | |
YIELD: CALCULATEDPERCENTYIELD | 93.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |